What are the physicochemical properties of 2-(Pentafluorophenoxy)ethanol
What are the physicochemical properties of 2-(Pentafluorophenoxy)ethanol
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Pentafluorophenoxy)ethanol
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Key Fluorinated Building Block
In the landscape of modern medicinal chemistry and materials science, fluorinated compounds occupy a position of exceptional importance. The strategic introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. Among the vast array of fluorinated synthons, 2-(Pentafluorophenoxy)ethanol (CAS No. 2192-55-4) emerges as a uniquely versatile building block.
This technical guide offers a comprehensive exploration of the physicochemical properties of 2-(Pentafluorophenoxy)ethanol. Moving beyond a simple recitation of data, we will delve into the causality behind these properties, providing field-proven insights for researchers, scientists, and drug development professionals. The narrative is structured to provide not just data, but a functional understanding of how this molecule behaves and how it can be effectively utilized and analyzed in a research and development setting.
Chemical Identity and Molecular Structure
A molecule's identity is the foundation of its properties. 2-(Pentafluorophenoxy)ethanol combines a hydrophilic ethanol tail with a lipophilic and highly electronegative pentafluorinated aromatic head. This amphipathic nature is central to its utility.
The structure consists of a pentafluorophenyl group linked via an ether oxygen to an ethanol moiety. The high degree of fluorination on the aromatic ring creates a strong electron-withdrawing effect, which significantly influences the reactivity and acidity of the terminal hydroxyl group.
Caption: Molecular structure of 2-(Pentafluorophenoxy)ethanol.
Core Physicochemical Properties
The properties of a compound dictate its handling, formulation, and application. The data below has been consolidated from various chemical suppliers and databases.[1][2][3]
| Property | Value | Source(s) |
| CAS Number | 2192-55-4 | [1][4] |
| Molecular Formula | C₈H₅F₅O₂ | [1][2] |
| Molecular Weight | 228.12 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Boiling Point | 185 °C (at 760 mmHg, lit.)81 °C (at 6 mmHg) | [1] |
| Density | 1.549 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.441 | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Purity (typical) | ≥ 96% (by GC) | [1][2] |
Solubility Profile: An Amphipathic Balance
While specific quantitative solubility data is not readily published, we can infer the solubility profile from the molecule's structure. The terminal hydroxyl group is polar and capable of hydrogen bonding, suggesting solubility in polar protic solvents like water, methanol, and ethanol.[5] However, the large, hydrophobic, and lipophilic pentafluorophenyl group will limit its aqueous solubility compared to a non-fluorinated analogue like 2-phenoxyethanol.[5]
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Causality: The molecule's behavior is a classic example of an amphipathic balance. It is expected to be miscible with a range of organic solvents, including ethers (diethyl ether, THF), ketones (acetone), and chlorinated solvents (dichloromethane), due to favorable dipole-dipole interactions and van der Waals forces. Its utility as a co-solvent in drug formulations often stems from this ability to bridge polar and non-polar phases, potentially enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs).[6]
Acidity (pKa): The Impact of Fluorination
The pKa of the terminal hydroxyl proton is a critical parameter, especially in drug development where ionization state affects absorption and distribution. The pKa of a standard primary alcohol like ethanol is approximately 16.[7] However, the 2-(pentafluorophenoxy) group is strongly electron-withdrawing due to the high electronegativity of the five fluorine atoms. This inductive effect pulls electron density away from the hydroxyl oxygen, stabilizing the corresponding alkoxide conjugate base. This stabilization makes the proton more acidic (easier to remove), and therefore, the pKa of 2-(Pentafluorophenoxy)ethanol is expected to be significantly lower than 16, likely in the range of 12-14, making it more acidic than water.
Spectroscopic Profile
Spectroscopic analysis is essential for structure verification and purity assessment. Below are the expected characteristics based on the molecular structure and established principles of spectroscopy.[8][9]
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¹H NMR:
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-CH₂-O-Ar (approx. 4.0-4.4 ppm): A triplet, deshielded by the adjacent ether oxygen.
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-CH₂-OH (approx. 3.8-4.2 ppm): A triplet, deshielded by the adjacent hydroxyl group. The two methylene groups will likely form a complex multiplet pattern.
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-OH (variable, approx. 2-5 ppm): A broad singlet. Its chemical shift is concentration and solvent-dependent. This peak will disappear upon shaking the sample with D₂O, a key identification technique.[10][11]
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-
¹³C NMR:
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C-OH (approx. 60-70 ppm): Carbon atom bonded to the hydroxyl group.
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C-O-Ar (approx. 65-75 ppm): Carbon atom bonded to the ether oxygen.
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Aromatic Carbons (approx. 135-150 ppm): Complex multiplets due to C-F coupling. Carbons directly bonded to fluorine will show large one-bond coupling constants (¹JC-F).
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-
Infrared (IR) Spectroscopy:
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O-H Stretch (3200-3500 cm⁻¹): A strong, broad absorption, characteristic of a hydrogen-bonded alcohol.[12]
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C-H Stretch (2850-3000 cm⁻¹): Aliphatic C-H stretching.
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C-O Stretch (1050-1250 cm⁻¹): Strong bands corresponding to the alcohol and ether C-O bonds.
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C-F Stretch (1100-1300 cm⁻¹): Very strong, characteristic absorptions for the C-F bonds on the aromatic ring.
-
Aromatic C=C Stretch (1500-1600 cm⁻¹): Absorptions typical for the aromatic ring.
-
-
Mass Spectrometry (MS):
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Molecular Ion (M⁺): A peak at m/z = 228.
-
Key Fragmentation: Alpha-cleavage is a common fragmentation pathway for alcohols.[11] Expect to see fragments corresponding to the loss of CH₂OH (m/z = 197) and potentially cleavage of the ether bond. The pentafluorophenoxy cation (m/z = 183) would be a prominent fragment.
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Analytical Methodologies: A Protocol for Purity Assessment
Trustworthiness in research demands robust, validated analytical methods. Gas Chromatography (GC), owing to the compound's volatility and thermal stability, is an ideal technique for assessing the purity of 2-(Pentafluorophenoxy)ethanol.
Protocol: Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol provides a self-validating system for quantifying the analyte and potential impurities.
-
Standard and Sample Preparation:
-
Prepare a stock standard solution of 2-(Pentafluorophenoxy)ethanol at 1.0 mg/mL in a suitable solvent like ethyl acetate or methanol.
-
Create a series of calibration standards (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL) by diluting the stock solution.
-
Prepare the test sample by accurately weighing and dissolving it in the same solvent to a final concentration of approximately 0.5 mg/mL.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good peak shape and resolution.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/splitless injector. Use a split ratio of 50:1 to avoid column overload.
-
Temperatures:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
Data Analysis and System Suitability:
-
Inject the calibration standards to generate a linear regression curve (Concentration vs. Peak Area). The correlation coefficient (r²) must be >0.999 for the method to be considered valid.
-
Inject the test sample. Calculate the concentration based on the calibration curve.
-
Purity is determined by area percent calculation: (Area of main peak / Total area of all peaks) x 100.
-
System Suitability: Before sample analysis, perform at least five replicate injections of a mid-level standard. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
Caption: Workflow for GC-FID purity analysis of 2-(Pentafluorophenoxy)ethanol.
Applications in Drug Development and Beyond
The unique properties of 2-(Pentafluorophenoxy)ethanol make it a valuable intermediate in several high-tech fields.
-
Pharmaceutical Development: It serves as a key precursor for synthesizing more complex APIs. The pentafluorophenyl group is metabolically robust and can participate in ¹⁹F NMR studies for tracking drug metabolism. Its presence is known to enhance the efficacy and bioavailability of some active ingredients.[1]
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Fluorinated Surfactants and Polymers: The compound is used to create specialty materials. Fluorinated polymers are prized for their exceptional chemical resistance and thermal stability, finding use in aerospace and automotive industries.[1]
-
Analytical Chemistry: It can be used as a derivatizing agent to improve the detection of certain compounds in analytical methods like GC or HPLC.[1]
Safety and Handling
As with any laboratory chemical, proper handling is paramount. 2-(Pentafluorophenoxy)ethanol presents moderate hazards that must be respected.
-
Hazard Classifications:
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
-
Handling Precautions:
-
Storage:
Conclusion
2-(Pentafluorophenoxy)ethanol is more than just a chemical intermediate; it is an enabling tool for innovation. Its distinct combination of a hydrophilic alcohol function and a robust, electron-deficient aromatic ring provides a unique handle for chemists to design next-generation pharmaceuticals, high-performance polymers, and advanced materials. Understanding its core physicochemical properties—from its amphipathic solubility and heightened acidity to its characteristic spectroscopic signature—is the first step toward unlocking its full potential in the laboratory and beyond.
References
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Synthesis of 2-[p-(p-fluorophenoxy)-phenoxy]-ethanol. PrepChem.com. [Link]
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Analytical Method Summaries. US EPA. [Link]
-
Safety Data Sheet - 1-(Pentafluorophenyl)ethanol. Angene Chemical. [Link]
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Solubility of 2-(2-phenoxyethoxy)ethanol. Solubility of Things. [Link]
- 2-(2-Phenoxyethoxy)ethanol Product Information.
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Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
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Ethanol-based solubility-enabling oral drug formulation development. ResearchGate. [Link]
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Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol. PMC - NIH. [Link]
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Method for the determination of 2‐phenoxyethanol in workplace air using gas chromatography. Publisso. [Link]
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H-1 proton nmr spectrum of ethanol analysis. Doc Brown's Chemistry. [Link]
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Spectroscopy of Alcohols and Phenols. OpenStax. [Link]
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Spectroscopy of Alcohols. Oregon State University. [Link]
-
Spectroscopy of Alcohols and Phenols. OpenStax. [Link]
- pKa Table: Effect of electronegativity and resonance.
- Approximate pKa chart of the functional groups.
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